5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
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Overview
Description
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and an ethyl group at the 2-position of the thiazole ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride typically involves the chloromethylation of 2-ethylthiazole. One common method includes the reaction of 2-ethylthiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. The final product is typically purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom.
Oxidation Reactions: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid is often employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products
Substitution: Products include 5-(Aminomethyl)-2-ethyl-1,3-thiazole, 5-(Thiocyanoethyl)-2-ethyl-1,3-thiazole, etc.
Oxidation: Products include 5-(Chloromethyl)-2-ethyl-1,3-thiazole sulfoxide and sulfone.
Reduction: The major product is 5-Methyl-2-ethyl-1,3-thiazole.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride is used as an intermediate in the synthesis of various thiazole derivatives. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules. It is also employed in the synthesis of bioactive compounds that can modulate biological pathways.
Medicine
Medically, derivatives of 5-(Chloromethyl)-2-ethyl-1,3-thiazole are investigated for their potential therapeutic properties. These include antimicrobial, antifungal, and anticancer activities. The compound itself is a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pesticides and herbicides. Its derivatives are effective in controlling a wide range of agricultural pests, contributing to improved crop yields.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with metal ions, affecting their availability and function in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with a chlorine atom at the 2-position instead of an ethyl group.
5-Methyl-2-ethyl-1,3-thiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-2-ethyl-1,3-thiazole: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
Uniqueness
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both the chloromethyl and ethyl groups allows for a diverse range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLKQQLYLNGRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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